molecular formula C11H24O5Si B3039505 5-(Triethoxysilyl)pentanoic acid CAS No. 1137665-94-1

5-(Triethoxysilyl)pentanoic acid

Cat. No.: B3039505
CAS No.: 1137665-94-1
M. Wt: 264.39 g/mol
InChI Key: JECXEVVJRHQJHK-UHFFFAOYSA-N
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Description

5-(Triethoxysilyl)pentanoic acid is an organosilane compound with the molecular formula C11H24O5Si. It is characterized by the presence of a carboxylic acid group and a triethoxysilyl group, making it a versatile compound in various chemical applications. The compound is often used in surface modification and as a coupling agent due to its ability to form strong bonds with both organic and inorganic materials .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

5-(Triethoxysilyl)pentanoic acid can be synthesized through a co-condensation approach. This method involves the reaction of this compound with tetraethyl orthosilicate in the presence of a structure-directing agent. The reaction typically takes place under alkaline conditions, with sodium hydroxide being a common base used to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves the hydrolysis and condensation of trialkoxysilanes. The process is optimized to produce high yields of the desired product while maintaining the stability and purity of the compound. The use of advanced techniques such as continuous flow reactors and automated control systems ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

5-(Triethoxysilyl)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Triethoxysilyl)pentanoic acid is unique due to its combination of a carboxylic acid group and a triethoxysilyl group, which provides it with distinct reactivity and versatility in various applications. Its ability to form strong bonds with both organic and inorganic materials makes it particularly valuable in the synthesis of hybrid materials and surface modifications .

Properties

IUPAC Name

5-triethoxysilylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O5Si/c1-4-14-17(15-5-2,16-6-3)10-8-7-9-11(12)13/h4-10H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECXEVVJRHQJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCCC(=O)O)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O5Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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